1-Oxa-8-azaspiro[4.5]decan-3-one is a chemical compound notable for its unique spirocyclic structure, which incorporates both oxygen and nitrogen atoms in its framework. This compound belongs to the class of spiro compounds, which have gained attention in medicinal chemistry due to their potential biological activities. The systematic name reflects its structural features, with "1-oxa" indicating the presence of an oxygen atom in the first position and "8-aza" denoting a nitrogen atom in the eighth position of a spirocyclic system.
The compound has been synthesized and studied in various research settings, particularly for its interactions with sigma receptors, which are implicated in several neurological processes. Notable studies include the synthesis of derivatives for evaluating their affinity as sigma receptor ligands, highlighting its relevance in drug development and neuropharmacology .
1-Oxa-8-azaspiro[4.5]decan-3-one can be classified under:
The synthesis of 1-Oxa-8-azaspiro[4.5]decan-3-one typically involves multi-step organic reactions starting from commercially available precursors. A common synthetic route includes:
A specific study reported a convenient synthesis involving tetrahydropyran-4-carbonitrile and 1-bromo-2-fluoroethane, yielding promising derivatives for biological evaluation .
The synthesis often requires careful control of reaction conditions such as temperature, solvent choice, and reaction time to ensure high yields and purity of the final product.
The molecular structure of 1-Oxa-8-azaspiro[4.5]decan-3-one features a spirocyclic arrangement where a five-membered ring is fused to a six-membered ring containing both nitrogen and oxygen atoms.
1-Oxa-8-azaspiro[4.5]decan-3-one can undergo various chemical reactions typical for spiro compounds, including:
Reactions are often facilitated by catalysts or specific reagents that promote selectivity towards desired products, especially in modifying the side chains for enhanced receptor affinity .
The mechanism of action for 1-Oxa-8-azaspiro[4.5]decan-3-one primarily involves its interaction with sigma receptors, particularly sigma 1 receptors. These receptors are known to play roles in neuroprotection, modulation of neurotransmitter release, and influence on pain perception.
Research indicates that derivatives of this compound exhibit nanomolar affinity for sigma 1 receptors (K_i values ranging from 0.47 to 12.1 nM), suggesting strong potential for use in neuropharmacological applications .
1-Oxa-8-azaspiro[4.5]decan-3-one is typically characterized by:
Relevant data includes:
The primary applications of 1-Oxa-8-azaspiro[4.5]decan-3-one are found in:
Spirocyclic architectures represent a cornerstone of modern drug design, characterized by their three-dimensional complexity and structural rigidity. These frameworks contain two or more rings sharing a single atom (the spiro carbon), enforcing fixed spatial orientations of functional groups and reducing conformational flexibility. This review focuses specifically on 1-Oxa-8-azaspiro[4.5]decan-3-one, a privileged heterospirocyclic scaffold that combines oxygen and nitrogen heteroatoms within a unique bicyclic system. Its structural features confer distinctive physicochemical properties and binding specificities relevant to CNS and metabolic disorders, positioning it as a high-value template in targeted molecular discovery [1] [3].
This scaffold features a ketone group at the 3-position and methyl substitutions at C2 and C8, yielding the molecular formula C₁₀H₁₇NO₂ (MW: 183.25 g/mol) [1]. The spiro junction at C4/C5 creates perpendicular ring planes, enhancing stereochemical diversity. Key attributes include:
Table 1: Comparative Structural Features of 1-Oxa-8-azaspiro[4.5]decan-3-one Variants
Compound Name | Molecular Formula | Molecular Weight | Key Modifications |
---|---|---|---|
2,8-Dimethyl-1-oxa-8-azaspiro[4.5]decan-3-one | C₁₀H₁₇NO₂ | 183.25 | Methyl groups at C2, C8 |
1-Oxa-8-azaspiro[4.5]decan-3-one hydrochloride | C₈H₁₃NO₂·HCl | 155.19 (free base) | Unsubstituted, HCl salt |
1-Oxa-8-azaspiro[4.5]decan-4-one | C₈H₁₃NO₂ | 155.19 | Ketone position shifted to C4 |
The scaffold emerged in the late 20th century, with CAS 123319-03-9 (2,8-dimethyl variant) first documented as ARL 14495—a rigid M1/M3 muscarinic acetylcholine receptor agonist [1]. Early nomenclature inconsistencies persist:
Commercialization timelines reflect evolving interest:
Despite commercial availability, critical gaps limit therapeutic translation:
Table 2: Commercial Availability Highlighting Research Accessibility Gaps
Supplier | Catalog Number | Compound Name (CAS) | Purity | Price (mg Scale) |
---|---|---|---|---|
CymitQuimica | TR-A771480 | 2,8-Dimethyl-1-oxa-8-azaspiro[4.5]decan-3-one (123319-03-9) | Neat | €8,806/1g |
Fluorochem | F324441 | 2-Oxa-8-azaspiro[4.5]decan-1-one hydrochloride (1314965-08-6) | 95% | £506/1g |
ChemShuttle | 113794 | 1-Oxa-8-azaspiro[4.5]decan-2-one hydrochloride (374794-92-0) | 95% | $250/1g |
Current research priorities should address:
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: